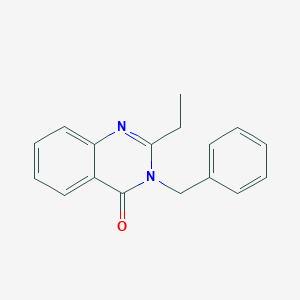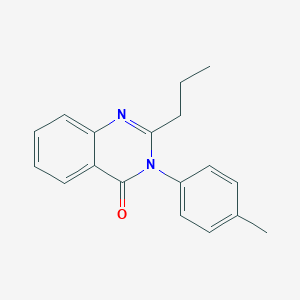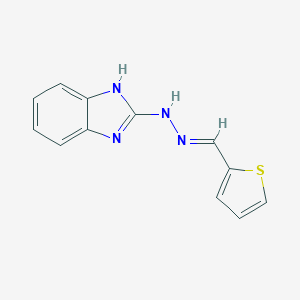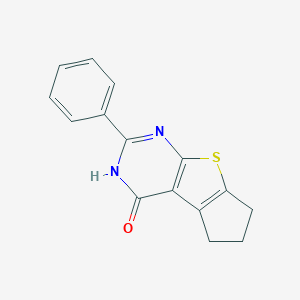
Phthalamic acid, N,N-diisopropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalamic acid, N,N-diisopropyl- (PID), is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. PID is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 221.3 g/mol. This compound is widely used in various fields, including chemistry, biology, and medicine.
作用機序
The mechanism of action of Phthalamic acid, N,N-diisopropyl- is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Phthalamic acid, N,N-diisopropyl- has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Phthalamic acid, N,N-diisopropyl- has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. Phthalamic acid, N,N-diisopropyl- has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. In addition, Phthalamic acid, N,N-diisopropyl- has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine.
実験室実験の利点と制限
Phthalamic acid, N,N-diisopropyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle in lab experiments. However, Phthalamic acid, N,N-diisopropyl- has some limitations. It is a toxic compound that can cause harm to humans and animals if not handled properly. Therefore, precautions must be taken when working with this compound.
将来の方向性
There are several future directions for the research on Phthalamic acid, N,N-diisopropyl-. One direction is to investigate its potential as an anticancer agent. Further studies are needed to understand the mechanism of action of Phthalamic acid, N,N-diisopropyl- and its effect on cancer cells. Another direction is to investigate its potential as an antimicrobial agent. Phthalamic acid, N,N-diisopropyl- has been shown to have antimicrobial activity, and further studies are needed to understand its potential in this area. Finally, future studies could investigate the potential of Phthalamic acid, N,N-diisopropyl- in the treatment of neurological disorders. Phthalamic acid, N,N-diisopropyl- has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. Therefore, it may have potential in the treatment of neurological disorders such as Alzheimer's disease.
Conclusion:
In conclusion, Phthalamic acid, N,N-diisopropyl- is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. It has been widely used in various fields, including chemistry, biology, and medicine. Phthalamic acid, N,N-diisopropyl- has several advantages for lab experiments, but precautions must be taken when working with this compound. Future research on Phthalamic acid, N,N-diisopropyl- could investigate its potential as an anticancer agent, an antimicrobial agent, and in the treatment of neurological disorders.
合成法
Phthalamic acid, N,N-diisopropyl- can be synthesized through several methods, including the reaction of phthalic anhydride with diisopropylamine in the presence of a catalyst. The reaction proceeds through an acid-catalyzed imide formation, followed by a base-catalyzed hydrolysis of the imide to yield the final product. Other methods include the reaction of phthalic acid with diisopropylamine, and the reaction of phthalic anhydride with N,N-diisopropylethylamine.
科学的研究の応用
Phthalamic acid, N,N-diisopropyl- has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of 2-aminobenzophenones, which have shown potential as anticancer agents. Phthalamic acid, N,N-diisopropyl- has also been used in the synthesis of pyrazole derivatives, which have shown antimicrobial and antitumor activities. In addition, Phthalamic acid, N,N-diisopropyl- has been used in the synthesis of 2,3-dihydroimidazo[1,2-c]quinazolines, which have shown potential as antitumor agents.
特性
CAS番号 |
20320-39-2 |
|---|---|
分子式 |
C14H19NO3 |
分子量 |
249.3 g/mol |
IUPAC名 |
2-[di(propan-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H19NO3/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14(17)18/h5-10H,1-4H3,(H,17,18) |
InChIキー |
PZSITMBIVNJHKF-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C(=O)O |
正規SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C(=O)O |
その他のCAS番号 |
20320-39-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



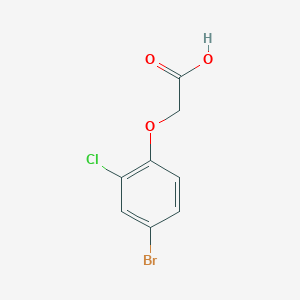
![2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188333.png)
![Naphth[1,2-d]oxazole, 2-phenyl-](/img/structure/B188336.png)

